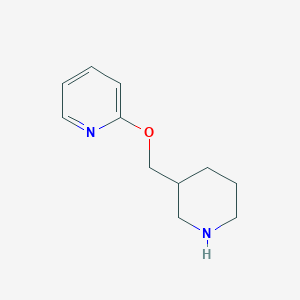

2-(Piperidin-3-ylmethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of LSD1

2-(Piperidin-3-ylmethoxy)pyridine has been identified as a potent inhibitor of LSD1, with Ki values reported as low as 29 nM, indicating a strong binding affinity. This selectivity is crucial for minimizing off-target effects, making it a valuable candidate for cancer therapy. The inhibition of LSD1 leads to increased levels of H3K4 methylation, which is vital for regulating gene expression in various cancers .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The inhibition of LSD1 is linked to decreased cell proliferation, positioning this compound as a candidate for further development in oncology .

Structure-Activity Relationships (SAR)

Studies have explored the structure-activity relationships of piperidine-containing compounds to optimize their efficacy as LSD1 inhibitors. Enzyme kinetics and molecular modeling studies have provided insights into the binding modes and mechanisms of inhibition, facilitating the design of more effective derivatives .

Case Study 1: Development of LSD1 Inhibitors

A study focused on synthesizing and evaluating the biological activities of piperidine derivatives highlighted the importance of structural modifications in enhancing inhibitory potency against LSD1. Compounds were tested for their ability to inhibit cell proliferation in vitro, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Clinical Relevance

The clinical implications of targeting LSD1 with compounds like this compound are significant. Given the enzyme's role in epigenetic regulation and cancer progression, ongoing research aims to translate these findings into clinical applications, potentially leading to new treatment options for patients with resistant forms of cancer .

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| LSD1 Inhibition | Ki values as low as 29 nM; high selectivity (>160×) against monoamine oxidases A and B. |

| Antiproliferative Effects | Significant effects observed in various cancer cell lines. |

| Mechanism of Action | Inhibition leads to increased H3K4 methylation levels, modulating gene expression. |

Propiedades

Número CAS |

933717-15-8 |

|---|---|

Fórmula molecular |

C11H16N2O |

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

2-(piperidin-3-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H16N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |

Clave InChI |

SNPYSAOAHLTMBK-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)COC2=CC=CC=N2 |

SMILES canónico |

C1CC(CNC1)COC2=CC=CC=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.